

# physical and chemical properties of 3-Chloroisoquinoline-4-carbaldehyde

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## Compound of Interest

Compound Name: 3-Chloroisoquinoline-4-carbaldehyde

Cat. No.: B111362

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## An In-depth Technical Guide to 3-Chloroisoquinoline-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **3-Chloroisoquinoline-4-carbaldehyde**, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines available information with data from closely related analogues to provide a thorough resource.

## Core Physical and Chemical Properties

**3-Chloroisoquinoline-4-carbaldehyde** is a solid, aromatic heterocyclic compound. Its structure, featuring a reactive aldehyde group and a chlorine substituent on the isoquinoline scaffold, makes it a valuable building block in medicinal chemistry.

Table 1: Physical and Chemical Properties of **3-Chloroisoquinoline-4-carbaldehyde**

Property	Value	Source/Comment
CAS Number	120285-29-2	[1][2]
Molecular Formula	C <sub>10</sub> H <sub>6</sub> ClNO	[2]
Molecular Weight	191.61 g/mol	[2]
Melting Point	120-125 °C	Data from a commercial supplier.
Boiling Point	Data not available	Predicted to be high due to its aromatic structure and molecular weight.
Solubility	Data not available	Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
Appearance	Solid	General observation for similar compounds.
Storage	Room temperature	[1][2]

## Spectroscopic Data (Predicted and Analogous)

Detailed experimental spectra for **3-Chloroisoquinoline-4-carbaldehyde** are not readily available. The following data is predicted based on the analysis of structurally similar compounds.

Table 2: Predicted Spectroscopic Data for **3-Chloroisoquinoline-4-carbaldehyde**

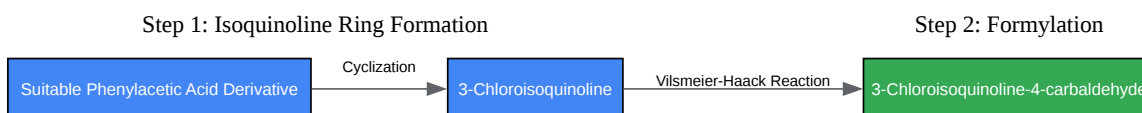
Technique	Predicted Data
$^1\text{H}$ NMR	Aldehyde Proton (CHO): Singlet, $\delta$ 9.5-10.5 ppm. Aromatic Protons: Multiplets, $\delta$ 7.5-9.0 ppm. The proton at position 1 will likely be a singlet.
$^{13}\text{C}$ NMR	Carbonyl Carbon (C=O): $\delta$ 190-200 ppm. Aromatic Carbons: $\delta$ 120-150 ppm.
IR Spectroscopy	C=O Stretch (Aldehyde): Strong absorption around $1700\text{ cm}^{-1}$ . C-Cl Stretch: In the fingerprint region. Aromatic C-H Stretch: Above $3000\text{ cm}^{-1}$ .
Mass Spectrometry	$M^+$ : 191.01 ( $^{12}\text{C}_9\text{H}_6^{35}\text{Cl}^{14}\text{N}^{16}\text{O}$ ). $M+2$ : Isotopic peak for $^{37}\text{Cl}$ at approximately 32% of the $M^+$ intensity.

## Synthesis of 3-Chloroisoquinoline-4-carbaldehyde

The primary synthetic route to **3-Chloroisoquinoline-4-carbaldehyde** and its analogues is the Vilsmeier-Haack reaction.[3][4] This reaction involves the formylation of an electron-rich aromatic substrate using the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride ( $\text{POCl}_3$ ).

### General Synthetic Workflow

The synthesis is proposed to proceed via a two-step sequence involving the formation of a suitable isoquinoline precursor followed by formylation.



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Caption: Proposed synthetic pathway for **3-Chloroisoquinoline-4-carbaldehyde**.

## Representative Experimental Protocol: Vilsmeier-Haack Formylation of a Substituted Acetanilide (Analogous System)

This protocol describes the synthesis of a related 2-chloroquinoline-3-carbaldehyde and can be adapted for the synthesis of the target molecule from a suitable isoquinoline precursor.<sup>[5][6]</sup>

Materials:

- Substituted Acetanilide (1 equivalent)
- N,N-Dimethylformamide (DMF) (3 equivalents)
- Phosphorus oxychloride ( $\text{POCl}_3$ ) (4 equivalents)
- Ice-water
- Dichloromethane or Ethyl Acetate for extraction
- Saturated sodium bicarbonate solution

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool DMF (3 equivalents) to 0 °C in an ice bath.
- Slowly add  $\text{POCl}_3$  (4 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.
- After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
- Add the substituted acetanilide (1 equivalent) portion-wise to the reaction mixture.

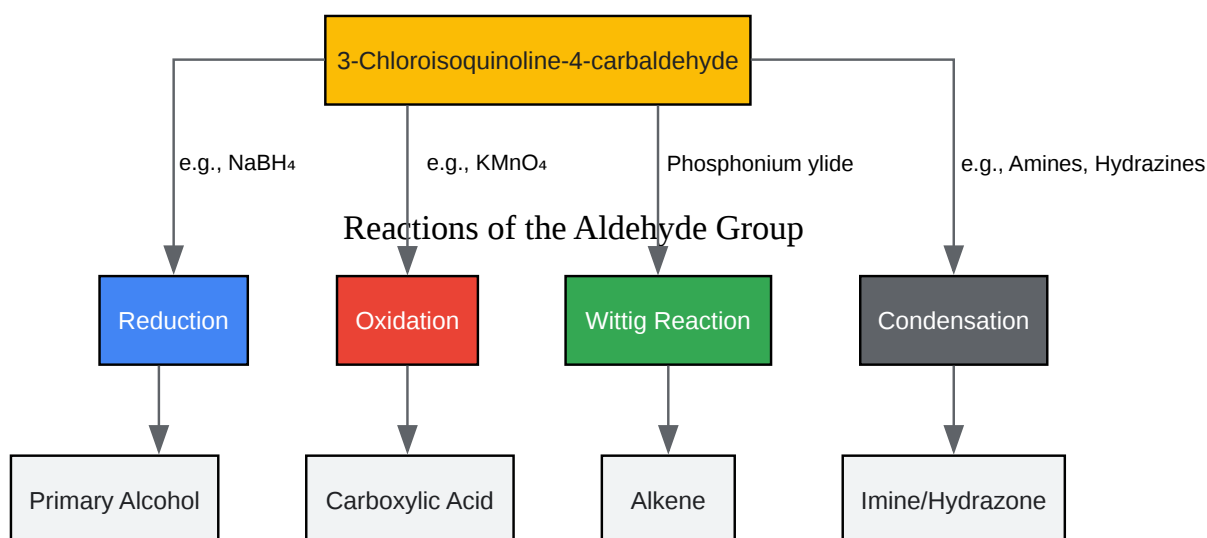
- Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
- Neutralize the mixture with a saturated sodium bicarbonate solution.
- Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

## Chemical Reactivity and Key Reactions

The chemical reactivity of **3-Chloroisoquinoline-4-carbaldehyde** is primarily governed by the aldehyde group and the chlorine atom.

### Reactions of the Aldehyde Group

The aldehyde group is susceptible to a variety of nucleophilic addition and condensation reactions.



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Caption: Key reactions of the aldehyde group in **3-Chloroisoquinoline-4-carbaldehyde**.

Representative Experimental Protocol: Reduction of the Aldehyde Group (Analogous System) [7]

Materials:

- 2-Chloroquinoline-3-carbaldehyde (1 equivalent)
- Methanol
- Sodium borohydride (NaBH<sub>4</sub>) (1.5 equivalents)
- Water
- Ethyl acetate

Procedure:

- Dissolve 2-chloroquinoline-3-carbaldehyde (1 equivalent) in methanol in a round-bottom flask and cool to 0 °C.
- Add sodium borohydride (1.5 equivalents) portion-wise with stirring.

- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
- Once the reaction is complete, remove the methanol under reduced pressure.
- Add water to the residue and extract the product with ethyl acetate (3 x 30 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the corresponding primary alcohol.

## Reactions of the Chloro Group

The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution (S<sub>N</sub>Ar) reactions, allowing for the introduction of various functional groups.

Representative Experimental Protocol: Nucleophilic Aromatic Substitution (General)

Materials:

- **3-Chloroisoquinoline-4-carbaldehyde** (1 equivalent)
- Nucleophile (e.g., an amine, alkoxide, or thiol) (1.1-1.5 equivalents)
- A suitable solvent (e.g., DMF, DMSO, or NMP)
- A base (if necessary, e.g., K<sub>2</sub>CO<sub>3</sub>, Et<sub>3</sub>N)

Procedure:

- Dissolve **3-Chloroisoquinoline-4-carbaldehyde** (1 equivalent) in the chosen solvent.
- Add the nucleophile (1.1-1.5 equivalents) and a base, if required.
- Heat the reaction mixture to a temperature typically ranging from 80 to 150 °C.
- Monitor the reaction progress by TLC.
- Upon completion, cool the reaction mixture and pour it into water.
- Collect the precipitated product by filtration or extract with an organic solvent.

- Purify the product by recrystallization or column chromatography.

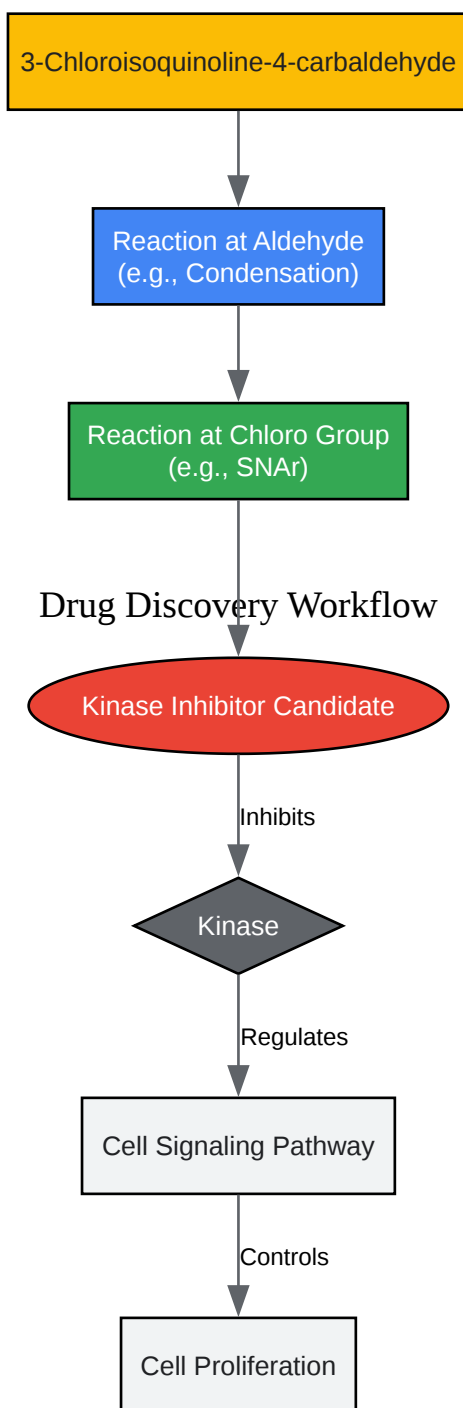
## Biological Activity and Applications

**3-Chloroisoquinoline-4-carbaldehyde** is primarily utilized as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.<sup>[1]</sup> The isoquinoline scaffold is a common feature in many biologically active compounds, and derivatives of this molecule have been investigated as kinase inhibitors for the treatment of cancer.<sup>[8]</sup>

## Role in Kinase Inhibitor Synthesis

Kinases are crucial enzymes that regulate cell signaling pathways, and their dysregulation is often implicated in diseases like cancer. The general strategy involves using **3-Chloroisoquinoline-4-carbaldehyde** as a scaffold to build molecules that can bind to the ATP-binding site of specific kinases, thereby inhibiting their activity.





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Caption: General workflow for developing kinase inhibitors from **3-Chloroisoquinoline-4-carbaldehyde**.

Further research is required to identify the specific kinases and signaling pathways that are modulated by derivatives of **3-Chloroisoquinoline-4-carbaldehyde**.

## Safety Information

Detailed toxicology data for **3-Chloroisoquinoline-4-carbaldehyde** is not readily available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For more detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

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## References

- 1. 3-Chloroisoquinoline-4-carbaldehyde [myskinrecipes.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Synthesis and Reactions of Isoquinoline Derivatives II.1 Synthesis of 3-Chloroisoquinoline-4-aldehydes | Semantic Scholar [semanticscholar.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. ijsr.net [ijsr.net]
- 7. benchchem.com [benchchem.com]
- 8. growingscience.com [growingscience.com]
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